5-Hydroxy Lansoprazole Sulfide

Description

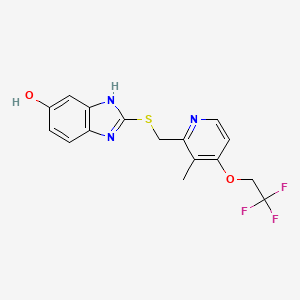

Structure

3D Structure

Properties

IUPAC Name |

2-[[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfanyl]-3H-benzimidazol-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F3N3O2S/c1-9-13(20-5-4-14(9)24-8-16(17,18)19)7-25-15-21-11-3-2-10(23)6-12(11)22-15/h2-6,23H,7-8H2,1H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLUQLARNZLTQBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1CSC2=NC3=C(N2)C=C(C=C3)O)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F3N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50857783 | |

| Record name | 2-({[3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methyl}sulfanyl)-1H-benzimidazol-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50857783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131926-96-0 | |

| Record name | 2-({[3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methyl}sulfanyl)-1H-benzimidazol-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50857783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Metabolism and Biotransformation Pathways of Lansoprazole Leading to 5 Hydroxy Lansoprazole Sulfide

Role of Cytochrome P450 Isoforms in Lansoprazole (B1674482) Hydroxylation

The cytochrome P450 (CYP) superfamily of enzymes plays a pivotal role in the metabolism of a vast number of drugs, including lansoprazole. ontosight.aidrugbank.com

The hydroxylation of lansoprazole at the 5-position of the benzimidazole (B57391) ring is a primary metabolic route, and this reaction is mainly catalyzed by the CYP2C19 isoform. pharmgkb.orgtandfonline.commedchemexpress.com The efficiency of this enzyme can vary among individuals due to genetic polymorphisms, which can influence the plasma concentrations of lansoprazole and its metabolites. ontosight.aitandfonline.com While CYP2C19 is the principal enzyme for 5-hydroxylation, CYP3A4 is also involved in the metabolism of lansoprazole, primarily through sulfoxidation to form lansoprazole sulfone. pharmgkb.orgtandfonline.com

The stereoisomers of lansoprazole exhibit different metabolic preferences. The S-enantiomer is preferentially metabolized by CYP2C19, while the R-enantiomer is more favorably metabolized by CYP3A4. pharmgkb.org Studies using human liver microsomes have shown that the intrinsic clearance for the formation of hydroxyl and sulfone metabolites is significantly higher for S-lansoprazole compared to R-lansoprazole, suggesting a more rapid clearance of the S-form. researchgate.net

| Enzyme | Primary Metabolic Reaction | Substrate Preference |

|---|---|---|

| CYP2C19 | 5-Hydroxylation | S-lansoprazole |

| CYP3A4 | Sulfoxidation (to sulfone) | R-lansoprazole |

The formation of 5-hydroxy lansoprazole sulfide (B99878) involves a series of metabolic transformations. Lansoprazole itself is a sulfoxide. One pathway involves the initial 5-hydroxylation of lansoprazole by CYP2C19 to form 5-hydroxylansoprazole (B1664657). pharmgkb.orgtandfonline.com Subsequently, this intermediate can undergo further metabolism.

Another key metabolic pathway for lansoprazole involves its conversion to lansoprazole sulfone by CYP3A4. pharmgkb.orgtandfonline.com This sulfone metabolite can then be hydroxylated by CYP2C19 to produce 5-hydroxylansoprazole sulfone. pharmgkb.org The direct enzymatic pathway to 5-hydroxy lansoprazole sulfide from lansoprazole is less clearly defined in the primary metabolic routes. However, lansoprazole can be metabolized to a sulfide form. pharmgkb.org It is plausible that the 5-hydroxy moiety is introduced to this sulfide metabolite to form this compound.

The oxidation state of the sulfur atom is a critical aspect of lansoprazole metabolism, with the parent drug being a sulfoxide, and its metabolites existing as sulfones and sulfides. pharmgkb.orgnih.gov

Role of Cytochrome P450 Isoforms in Lansoprazole Hydroxylation (e.g., CYP2C19)

Non-Enzymatic Contributions to Related Sulfide Metabolite Formation

In addition to the enzymatic pathways, non-enzymatic reactions can also contribute to the metabolic profile of lansoprazole. The sulfinyl group of proton pump inhibitors like lansoprazole can be non-enzymatically reduced to a sulfide (also referred to as a thioether). nih.gov This reduction can occur in the acidic environment of the stomach parietal cells as part of the drug's mechanism of action, but also systemically. nih.gov Therefore, the formation of lansoprazole sulfide is not solely dependent on CYP enzymes and can be a result of this non-enzymatic conversion. nih.gov

Characterization of Metabolic Intermediates and Derivatives Relevant to this compound

Several key metabolites of lansoprazole have been identified and characterized in plasma. nih.gov These include 5-hydroxylansoprazole and lansoprazole sulfone, which are the major metabolites. drugbank.comtandfonline.com Other identified metabolites are the sulfide and the hydroxylated sulfone. nih.gov

Recent research has highlighted the biological activity of this compound itself. acs.org Studies have shown that this terminal metabolite of lansoprazole can inhibit the function of fatty acid synthase (FASN), an enzyme overexpressed in certain cancer cells. acs.orgnih.gov Specifically, this compound was found to inhibit the enoyl reductase domain of FASN. acs.org

| Metabolite | Formation Pathway | Key Enzymes Involved |

|---|---|---|

| 5-Hydroxylansoprazole | Hydroxylation of Lansoprazole | CYP2C19 |

| Lansoprazole Sulfone | Sulfoxidation of Lansoprazole | CYP3A4 |

| Lansoprazole Sulfide | Reduction of Lansoprazole (enzymatic/non-enzymatic) | CYP3A4 / Non-enzymatic |

| 5-Hydroxylansoprazole Sulfone | Hydroxylation of Lansoprazole Sulfone | CYP2C19 |

Biological and Molecular Activities of 5 Hydroxy Lansoprazole Sulfide

Enzyme Inhibition Mechanisms and Specificity

Research has identified 5-Hydroxy Lansoprazole (B1674482) Sulfide (B99878) as a potent inhibitor of fatty acid synthase (FASN), an enzyme critical for the de novo synthesis of lipids. targetmol.comtargetmol.comcymitquimica.com FASN is frequently overexpressed in various cancer tissues, making it a compelling target for anticancer drug development. nih.govnus.edu.sgresearchgate.net The inhibitory action of 5-Hydroxy Lansoprazole Sulfide on FASN is characterized by a specific mechanism and a notable potency compared to its parent compound.

This compound effectively inhibits the function of FASN, an enzyme responsible for producing palmitate, a key long-chain fatty acid. targetmol.comacs.org By disrupting this enzymatic activity, the compound interferes with a crucial metabolic pathway that cancer cells rely on for membrane synthesis, energy storage, and signaling molecule production.

A surprising and significant finding is the specific domain of FASN that this compound targets. nih.govacs.org The FASN enzyme is a large, multi-domain protein. researchgate.net While its parent compound, Lansoprazole, inhibits the thioesterase (TE) domain of FASN, this compound specifically inhibits the enoyl reductase (ER) domain. nih.govresearchgate.netnus.edu.sgresearchgate.netacs.org This distinct target specificity highlights a different mechanism of action for the metabolite compared to the original drug.

Studies have consistently shown that this compound is a more active inhibitor of FASN function than its parent compound, Lansoprazole. nih.govresearchgate.netacs.org While other intermediate metabolites of Lansoprazole show similar or lesser anticancer activity compared to the parent drug, the terminal sulfide metabolite demonstrates enhanced efficacy in inhibiting cancer cell proliferation. researchgate.net This superior activity is linked to its potent regulation of FASN and its downstream effects. researchgate.netacs.org

Table 1: Comparative FASN Inhibition Profile

| Compound | Target Enzyme | Inhibited Domain | Relative Potency |

|---|---|---|---|

| This compound | Fatty Acid Synthase (FASN) | Enoyl Reductase (ER) | More active than Lansoprazole in inhibiting FASN function. nih.govresearchgate.netacs.org |

| Lansoprazole | Fatty Acid Synthase (FASN) | Thioesterase (TE) | Less active than its sulfide metabolite. nih.govresearchgate.netacs.org |

Inhibition of Fatty Acid Synthase (FASN) Activity

Target Domain Specificity (e.g., Enoyl Reductase Inhibition)

Modulation of Cellular Pathways and Molecular Responses in Research Models

The inhibitory effect of this compound on FASN initiates a cascade of molecular responses within cancer cells, impacting critical pathways involved in DNA repair, cell growth, and survival.

A key consequence of FASN inhibition by this compound is the modulation of DNA repair mechanisms. researchgate.net The compound has been found to be more efficient than Lansoprazole at regulating the Non-Homologous End Joining (NHEJ) repair pathway for oxidative DNA damage. nih.govnus.edu.sgtargetmol.comresearchgate.netacs.org This is achieved through the inhibition of Poly(ADP-ribose) polymerase 1 (PARP1) expression. researchgate.netgoogle.com By downregulating PARP1, this compound impairs the cell's ability to repair DNA breaks, leading to an accumulation of DNA damage. researchgate.netgoogle.com This is evidenced by a dose-dependent increase in the DNA damage marker γ-H2AX in treated cells. google.com

The dual action of inhibiting lipid synthesis and DNA repair makes this compound a potent agent against cancer cell lines, particularly in models of triple-negative breast cancer (TNBC). nih.govnus.edu.sgresearchgate.net TNBC is an aggressive subtype with limited targeted therapy options. researchgate.netnih.gov Research shows that this compound is more effective at inhibiting the proliferation of TNBC cells than Lansoprazole. researchgate.net The inhibition of FASN, coupled with the disruption of NHEJ repair, leads to increased oxidative stress, which in turn results in elevated levels of DNA damage and ultimately induces apoptosis (programmed cell death) in these cancer cells. researchgate.net

Table 2: Effects of this compound on Cellular Processes in TNBC Models

| Cellular Process | Observed Effect | Mechanism |

|---|---|---|

| Cell Proliferation | Potent inhibition, more effective than Lansoprazole. researchgate.net | Inhibition of FASN-mediated lipid synthesis. researchgate.net |

| DNA Repair (NHEJ) | Decreased activity. researchgate.net | Regulation of oxidative DNA damage repair. nih.govnus.edu.sgacs.org |

| PARP1 Expression | Inhibited in a dose-dependent manner. google.com | Downregulation of the PARP1 gene. researchgate.netgoogle.com |

| Apoptosis | Induced. researchgate.net | Accumulation of DNA damage and increased oxidative stress. researchgate.net |

Impact on DNA Repair Processes (e.g., Non-Homologous End Joining via PARP1)

Exploration of Pharmacological Targets and Research Applications

Recent studies have illuminated the potential of this compound, a metabolite of the proton pump inhibitor (PPI) lansoprazole, in various research contexts. researchgate.netnih.govscbt.com Its activity extends beyond the primary mechanism of its parent drug, presenting unique opportunities for scientific exploration.

Investigational Roles in Oncology Research beyond FASN Inhibition

While this compound is recognized as a potent inhibitor of fatty acid synthase (FASN), a key enzyme in lipid synthesis that is often overexpressed in cancer cells, its role in oncology is not limited to this function. researchgate.nettargetmol.comacs.org Research has uncovered its involvement in other critical cellular processes relevant to cancer therapy.

A significant area of investigation is the compound's ability to regulate the repair of oxidative DNA damage. researchgate.netnih.gov Specifically, this compound has been found to modulate the Non-Homologous End Joining (NHEJ) repair pathway through its effects on Poly (ADP-ribose) polymerase 1 (PARP1). researchgate.netnih.govacs.orgnus.edu.sg This activity is distinct from its FASN inhibition and suggests a dual mechanism for its anticancer effects. The compound has demonstrated greater efficiency in regulating this DNA repair mechanism compared to its parent compound, lansoprazole. researchgate.netnih.govtargetmol.com This function is particularly relevant in the context of triple-negative breast cancer (TNBC), where it is being studied as a potential therapeutic agent. researchgate.netnus.edu.sgpatsnap.com

| Target/Process | Observed Effect | Research Context | Reference |

|---|---|---|---|

| Fatty Acid Synthase (FASN) - Enoyl Reductase Domain | Inhibition of enzymatic function, leading to decreased lipid synthesis. | Triple-Negative Breast Cancer (TNBC) | researchgate.netnih.gov |

| DNA Damage Repair (via PARP1) | Regulation of Non-Homologous End Joining (NHEJ) of oxidative DNA damage. | General Oncology, TNBC | researchgate.netnih.govacs.orgnus.edu.sg |

Potential as a Mechanistic Probe in Biochemical Studies

The distinct molecular activities of this compound make it a valuable tool for dissecting complex biochemical pathways. researchgate.netnih.gov Its utility as a mechanistic probe stems from its specific and differential interactions with cellular targets compared to its parent compound and other inhibitors.

One of the most compelling uses of this compound as a probe is in the study of FASN biology. researchgate.netnih.gov While both lansoprazole and this compound inhibit FASN, they target different catalytic domains of the enzyme. researchgate.netnih.govacs.org Lansoprazole inhibits the thioesterase domain, whereas this compound specifically inhibits the enoyl reductase domain. researchgate.netnih.govacs.org This differential inhibition allows researchers to selectively probe the function of each domain and better understand their respective contributions to cancer cell metabolism and survival.

Furthermore, as a metabolite of lansoprazole, studying its formation and activity helps to elucidate the metabolic pathways of PPIs and their contribution to the lasting anticancer effects observed with this class of drugs. researchgate.netnih.govacs.org The metabolism of lansoprazole to its various metabolites, including 5-hydroxylansoprazole (B1664657) and lansoprazole sulfone, is mediated by cytochrome P450 enzymes, primarily CYP3A4 and CYP2C19. researchgate.net Research suggests that lansoprazole and its metabolites could serve as probe drugs for assessing CYP2C19 activity, providing insights into pharmacogenetic variations in drug metabolism. researchgate.net

| Application | Mechanism/Principle | Scientific Value | Reference |

|---|---|---|---|

| Dissecting FASN Domain Function | Differentially inhibits the enoyl reductase domain of FASN, while its parent compound, lansoprazole, inhibits the thioesterase domain. | Allows for the specific investigation of the roles of different FASN domains in cellular processes. | researchgate.netnih.govacs.org |

| Studying PPI Metabolism and Anticancer Effects | As an active metabolite, its activity contributes to the overall therapeutic profile of lansoprazole. | Helps explain the comprehensive anticancer mechanisms of proton pump inhibitors. | researchgate.netnih.govacs.org |

| CYP2C19 Phenotyping | The formation of lansoprazole metabolites can reflect the enzymatic activity of CYP2C19. | Potential use as a chemical tool to study pharmacogenetic differences in drug metabolism. | researchgate.net |

Analytical Methodologies for the Characterization and Quantification of 5 Hydroxy Lansoprazole Sulfide

Advanced Chromatographic Techniques for Separation and Determination

Chromatographic methods are fundamental in isolating 5-Hydroxy Lansoprazole (B1674482) Sulfide (B99878) from complex matrices such as plasma or from mixtures containing the parent drug and other related substances. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most commonly employed techniques, often in a reversed-phase mode.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC methods are well-established for the analysis of lansoprazole and its metabolites. Method development for 5-Hydroxy Lansoprazole Sulfide often involves optimizing the mobile phase composition, stationary phase, and detector settings to achieve adequate separation and sensitivity.

A typical HPLC method for the simultaneous determination of lansoprazole and its metabolites, including 5-hydroxy lansoprazole and lansoprazole sulfone, utilizes a C18 column. scispace.com The mobile phase is often a mixture of an organic solvent, like acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. For instance, a mixture of acetonitrile and phosphate (B84403) buffer (70:30, v/v, pH 7.0) has been used. scispace.com UV detection is commonly set at a wavelength where all compounds of interest exhibit significant absorbance, such as 285 nm. nih.gov

For the simultaneous quantification of lansoprazole enantiomers and their metabolites, including the enantiomers of 5-hydroxylansoprazole (B1664657), a chiral column such as a Chiral CD-Ph column can be employed. scispace.comnih.gov In such cases, the mobile phase might consist of a mixture like 0.5M NaClO4–acetonitrile–methanol (6:3:1, v/v/v). scispace.comnih.gov

Table 1: Example of HPLC Method Parameters for Lansoprazole and Metabolites

| Parameter | Condition | Reference |

|---|---|---|

| Column | C18 | scispace.com |

| Mobile Phase | Acetonitrile/phosphate buffer (70:30, v/v, pH 7.0) | scispace.com |

| Flow Rate | 0.8 ml/min | scispace.com |

| Detection | UV at 260 nm | scispace.com |

| Linearity Range | 0.1-30 µg/ml | scispace.com |

| LOD | 1.80 ng/ml | scispace.com |

| LOQ | 5.60 ng/ml | scispace.com |

Ultra-Performance Liquid Chromatography (UPLC) Applications for Enhanced Resolution

UPLC, with its use of smaller particle size columns, offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and increased sensitivity. A novel reversed-phase UPLC method has been developed for the determination of lansoprazole and its impurities. nih.gov This method utilizes a Waters Acquity BEH C18 column with a gradient program. nih.gov The mobile phase consists of a pH 7.0 phosphate buffer and methanol as mobile phase A, and a mixture of methanol and acetonitrile as mobile phase B. nih.gov This technique is capable of separating all known and potential degradation products of lansoprazole. nih.gov

UPLC methods have been successfully validated according to ICH guidelines and have been found to be precise, specific, accurate, robust, and rugged for the analysis of lansoprazole and its related substances in both bulk drug and pharmaceutical dosage forms. nih.gov

Chiral Chromatographic Approaches for Related Stereoisomeric Metabolites (e.g., for 5-Hydroxylansoprazole or Lansoprazole)

Since lansoprazole is a chiral molecule, its metabolism can be stereoselective, leading to the formation of stereoisomeric metabolites. Chiral chromatography is therefore essential for studying the pharmacokinetics of individual enantiomers and their metabolites.

Several chiral stationary phases (CSPs) have been investigated for the separation of lansoprazole enantiomers and their metabolites. nih.govmdpi.com Polysaccharide-based CSPs, such as those based on cellulose (B213188) or amylose, are widely used. For instance, Chiralcel OD and Chiralpak AS columns have shown good resolution for the enantiomers of lansoprazole. nih.gov A method using a Chiralpak IA column with a mobile phase of methyl-tert-butyl ether, ethyl acetate (B1210297), ethanol, and diethylamine (B46881) has been reported for the enantioselective quantification of lansoprazole. mdpi.comresearchgate.net

A reversed-phase HPLC method using a cellulose-tris(3,5-dimethylphenyl)carbamate-based CSP (Chiralcel OD-R) has been developed for the simultaneous analysis of lansoprazole and its main metabolites, 5-hydroxy-lansoprazole and lansoprazole sulfone. mdpi.com Another approach involves a phenylcarbamate β-CD-based CSP for the simultaneous chiral separation of lansoprazole, 5-hydroxy-lansoprazole, and lansoprazole-sulfone in human plasma. mdpi.com

Mass Spectrometry-Based Analytical Strategies

Mass spectrometry (MS), particularly when coupled with liquid chromatography, is a powerful tool for the analysis of this compound, offering high sensitivity and specificity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Sensitive Quantification

LC-MS/MS is the gold standard for the sensitive and specific quantification of drugs and their metabolites in biological matrices. A highly sensitive and specific LC-MS/MS method has been developed for the simultaneous determination of lansoprazole, 5-hydroxy lansoprazole, and lansoprazole sulfone in human plasma. nih.gov This method typically involves a simple sample preparation step, such as protein precipitation with acetonitrile, followed by chromatographic separation on a column like an Inertsil ODS-3. nih.gov

The detection is performed using an electrospray ionization (ESI) source operating in multiple reaction-monitoring (MRM) mode, which provides excellent selectivity and sensitivity. nih.gov The method can achieve lower limits of quantification (LLOQ) in the low ng/mL range, for example, 2.0 ng/mL for 5'-hydroxy lansoprazole. nih.gov

Table 2: Example of LC-MS/MS Method Parameters for Lansoprazole and its Metabolites

| Parameter | Condition | Reference |

|---|---|---|

| Sample Preparation | Protein precipitation with acetonitrile | nih.gov |

| Column | Inertsil ODS-3 | nih.gov |

| Mobile Phase | Methanol–0.2% ammonium (B1175870) acetate and 0.1% methanoic acid in water (75:25, v/v) | nih.gov |

| Detection | ESI-MS/MS (MRM mode) | nih.gov |

| Linearity Range (5-hydroxy lansoprazole) | 5.0-400 ng/ml | nih.gov |

| LLOQ (5-hydroxy lansoprazole) | 2.0 ng/ml | nih.gov |

An LC-MS/MS method has also been established for determining 5-hydroxylansoprazole and lansoprazole sulfone in in-vitro incubation systems like rat liver microsomes, with a linear range of 5.57–2520 ng/mL for 5-hydroxy lansoprazole. researchgate.net

Spectroscopic Techniques for Structural Elucidation within Analytical Contexts

While chromatography and mass spectrometry are primary tools for separation and quantification, spectroscopic techniques are indispensable for the definitive structural elucidation of metabolites like this compound. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy would be used to confirm the chemical structure, particularly of the isolated impurity or synthesized reference standard. synzeal.comjddtonline.info High-resolution mass spectrometry (HRMS) is also a valuable tool for determining the elemental composition of the molecule, which aids in its identification and structural confirmation. acs.org The chemical name for this compound is 2-(((3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methyl)thio)-1H-benzo[d]imidazol-6-ol. synzeal.com

Validation of Analytical Methods for this compound Analysis

Method validation is a crucial process in pharmaceutical analysis that confirms an analytical procedure is suitable for its intended purpose. synzeal.comsynzeal.com For this compound, this involves a comprehensive evaluation of various performance characteristics to ensure the reliability of quantitative data. synzeal.comsynzeal.com

Assessment of Specificity and Selectivity in Complex Biological or Chemical Matrices

Specificity is the ability of an analytical method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. Selectivity is the ability of a method to differentiate and quantify the analyte in the presence of other components in the sample. In the context of this compound, this is often achieved using High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) methods. researchgate.netnih.gov

A key aspect of validating a method's specificity is demonstrating that there is no interference from other related substances or matrix components at the retention time of this compound. This is typically achieved by analyzing blank matrix samples (e.g., plasma, urine, or a placebo formulation) and samples spiked with known impurities and degradation products. nih.govchromatographyonline.com The separation of this compound from its parent compound, Lansoprazole, and other related impurities like Lansoprazole Sulfone, is a critical measure of selectivity. researchgate.netpharmaffiliates.commdpi.com

In a study developing a stability-indicating HPLC method for Lansoprazole and its related substances, a resolution of more than 2.0 between all compounds, including the sulfide impurity, was achieved, indicating significant separation and thus, high selectivity. researchgate.net Chromatographic techniques, particularly when coupled with mass spectrometry (LC-MS), provide a high degree of specificity and are instrumental in distinguishing between structurally similar compounds. globalresearchonline.net

Determination of Linearity, Limits of Detection (LOD), and Limits of Quantitation (LOQ)

Linearity

The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. For this compound, linearity is typically established by analyzing a series of solutions at different concentrations. A minimum of five concentrations is generally recommended to establish linearity. ich.org

In a validated HPLC-MS/MS method for the determination of 5-hydroxy lansoprazole and lansoprazole sulfone in rat liver microsomes, the linear range for 5-hydroxy lansoprazole was found to be 5.57–2520 ng/mL. researchgate.net Another study on Lansoprazole and its impurities using UPLC reported a correlation coefficient of >0.998 for all related substances over the concentration range from the limit of quantitation (LOQ) to 150% of the test concentration. nih.gov A regression analysis for Lansoprazole sulphide and its related substances showed a correlation coefficient greater than 0.999, indicating excellent linearity. researchgate.net

Limits of Detection (LOD) and Limits of Quantitation (LOQ)

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. ich.orgsepscience.com These are critical parameters for the analysis of impurities, as they define the lower limits of detection for potentially harmful substances.

The LOD and LOQ can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve. sepscience.comeuropa.eu For a UPLC method for Lansoprazole and its impurities, the LOD for impurity 5 (a related substance) was 0.009% and the LOQ was 0.02%. nih.gov In an HPLC method for Lansoprazole sulphide and its impurities, the detection and quantitation limits for the impurities were 0.01% and 0.03%, respectively. researchgate.net Another study reported detection and quantitation limits for a Lansoprazole intermediate and its impurities to be 0.01% and 0.005%, respectively. granthaalayahpublication.org

| Compound | Method | LOD | LOQ | Source |

|---|---|---|---|---|

| Lansoprazole Impurity 5 | UPLC | 0.009% | 0.02% | nih.gov |

| Lansoprazole Sulphide Impurities | HPLC | 0.01% | 0.03% | researchgate.net |

| Lansoprazole Intermediate Impurities | HPLC | 0.005% | 0.01% | granthaalayahpublication.orgresearchgate.net |

Evaluation of Method Accuracy and Precision

Accuracy

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of the analyte is added to a sample matrix and the percentage of the analyte recovered is measured. ich.org

For a validated method analyzing community wastewater, analyte recoveries for most substances, including 5-hydroxy-lansoprazole, varied between 75% and 125%. nus.edu.sg In a UPLC method for Lansoprazole and its impurities, the recovery of impurities from pharmaceutical dosage forms ranged from 93.5% to 106.5%. nih.gov An HPLC method for Lansoprazole sulphide demonstrated accuracy with recovery at different levels between 95% to 105%. researchgate.net

Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at three levels: repeatability (intra-assay precision), intermediate precision (inter-assay precision), and reproducibility. ich.org

| Parameter | Method | Result | Source |

|---|---|---|---|

| Accuracy (Recovery) | Wastewater Analysis | 75% - 125% | nus.edu.sg |

| Accuracy (Recovery) | UPLC | 93.5% - 106.5% | nih.gov |

| Accuracy (Recovery) | HPLC | 95% - 105% | researchgate.net |

| Precision (%RSD) | Wastewater Analysis | 4.0% | nus.edu.sgpatsnap.com |

| Precision (%RSD) | UPLC | <2% | nih.gov |

| Precision (%RSD) | HPLC | <0.4% | researchgate.net |

Development of Stability-Indicating Analytical Methods for this compound and Related Substances

Principles and Applications in Metabolite Analytical Research

Stability-indicating analytical methods (SIAMs) are essential in pharmaceutical development to ensure that the quantitative analytical methods can accurately measure the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients. dphen1.commdpi.com The primary goal of a SIAM is to separate, detect, and quantify the various drug-related degradants that can form during storage or manufacturing. science.gov

For metabolite analytical research, SIAMs are crucial for understanding the metabolic fate of a drug. In the case of this compound, a metabolite of Lansoprazole, a SIAM would be used to monitor its formation and degradation under various conditions. nih.govresearchgate.netacs.org These methods typically involve forced degradation studies where the drug substance is subjected to stress conditions such as acid, base, oxidation, heat, and light, as recommended by the International Council for Harmonisation (ICH) guidelines. mdpi.comacs.org The ability of the method to separate the peaks of the parent drug from its degradation products is a key indicator of its stability-indicating nature. chromatographyonline.comscience.gov

Analytical Profiling of Degradation Products and Impurities

Analytical profiling of degradation products and impurities of this compound involves the identification and characterization of these substances. Forced degradation studies are a primary tool for generating these degradation products. acs.org

In the context of Lansoprazole, stress studies have shown that it is susceptible to degradation under acidic and oxidative conditions. nih.gov The degradation products are then separated and identified using techniques like HPLC coupled with mass spectrometry (LC-MS). globalresearchonline.net Common impurities related to Lansoprazole and its sulfide form include Lansoprazole N-Oxide, Lansoprazole Sulfone, and various process-related impurities. pharmaffiliates.com For instance, Lansoprazole sulphide itself is a known impurity of Lansoprazole. pharmaffiliates.comscispace.com The development of a stability-indicating method must demonstrate the separation of this compound from these and other potential degradation products. researchgate.net The mass balance, which is the sum of the assay value and the percentages of all degradation products, should be close to 100%, indicating that all major degradation products have been accounted for. researchgate.netgranthaalayahpublication.org

Computational Chemistry and Molecular Modeling Studies of 5 Hydroxy Lansoprazole Sulfide

Ligand-Protein Interaction Studies (e.g., Binding to FASN Domains)

Computational docking and binding energy calculations have been pivotal in elucidating the specific interactions between 5-hydroxy lansoprazole (B1674482) sulfide (B99878) and its protein target, fatty acid synthase (FASN). FASN is a large, multi-domain enzyme responsible for the synthesis of palmitate. researchgate.netacs.org While the parent drug, lansoprazole, is known to inhibit the thioesterase (TE) domain of FASN, computational studies revealed that its metabolite, 5HLS, surprisingly targets a different domain. acs.orgnih.gov

Studies have shown that 5HLS preferentially binds to and inhibits the enoyl reductase (ER) domain of FASN. acs.orgnih.gov This discovery was crucial in understanding the distinct mechanism of action of the metabolite compared to the parent drug. To quantify and compare these interactions, binding free energies were calculated for both lansoprazole and 5HLS with the TE and ER domains of FASN. The results from these in silico analyses clearly demonstrated the higher affinity of 5HLS for the ER domain. doi.org

The calculated binding free energies highlight the specific inhibitory profile of 5HLS. The significantly lower binding energy for the 5HLS-ER complex compared to other combinations indicates a more stable and favorable interaction, corroborating experimental findings that 5HLS is a potent inhibitor of the FASN enoyl reductase domain. acs.orgdoi.org

Table 1: Calculated Binding Free Energies of Lansoprazole and 5-Hydroxy Lansoprazole Sulfide (5HLS) with FASN Domains

| Ligand | FASN Domain | Binding Free Energy (kcal/mol) |

|---|---|---|

| Lansoprazole | Thioesterase (TE) | -13.72 |

| Lansoprazole | Enoyl Reductase (ER) | -5.37 |

| This compound (5HLS) | Thioesterase (TE) | -16.33 |

| This compound (5HLS) | Enoyl Reductase (ER) | -19.71 |

Data sourced from supplementary materials of a study published in the Journal of Medicinal Chemistry. doi.org

Molecular Dynamics Simulations to Elucidate Binding Mechanisms

To further investigate the stability and dynamics of the interaction between this compound and the FASN enoyl reductase domain, molecular dynamics (MD) simulations are employed. These simulations provide a dynamic view of the ligand-protein complex over time, offering deeper insights than static docking models.

In studies of 5HLS, MD simulations were conducted to model the behavior of the ligand within the binding pocket of the ER domain. acs.org The process for these simulations typically involves setting up the complex in a simulated physiological environment. For instance, each complex system was gradually heated from 0 K to 300 K, with a weak restraint applied to the backbone atoms to allow for controlled equilibration. acs.org

These simulations help to:

Confirm Binding Stability: By tracking the root-mean-square deviation (RMSD) of the ligand and protein atoms over the simulation time, researchers can assess the stability of the binding pose predicted by docking studies.

Identify Key Interactions: MD simulations reveal the specific hydrogen bonds, hydrophobic interactions, and other non-covalent forces that maintain the ligand in the active site throughout the simulation.

Analyze Conformational Changes: The simulations can show how the protein or ligand might adjust their conformations to achieve an optimal fit, a phenomenon known as "induced fit."

While detailed results from MD simulations specifically for 5HLS are part of ongoing research, the application of these techniques is a standard and critical step in validating potential drug-target interactions predicted by computational methods. acs.orgscilifelab.se

In Silico Approaches for Structure-Activity Relationship (SAR) Analysis in Metabolite Research

In silico approaches are instrumental in building Structure-Activity Relationship (SAR) models, which seek to understand how a molecule's chemical structure influences its biological activity. For drug metabolites, SAR studies are essential to determine if they contribute to the parent drug's therapeutic effects or possess novel activities.

In the case of this compound, computational studies were part of a broader investigation that compared its activity with that of lansoprazole and its other metabolic intermediates, such as 5-hydroxy lansoprazole, lansoprazole sulfone, and lansoprazole sulfide. acs.org The research combined experimental cell proliferation assays with computational analyses to build a comprehensive SAR profile. acs.org

The key findings from this integrated approach revealed that:

5HLS is the most potent metabolite: Compared to the parent drug and other intermediates, 5HLS demonstrated superior efficacy in inhibiting cancer cell proliferation. acs.org

Structural modifications are key: The presence of both the hydroxyl group at the 5-position of the benzimidazole (B57391) ring and the sulfide linkage are critical for the enhanced activity and specific targeting of the FASN enoyl reductase domain. acs.orgacs.org

Informing future drug design: The SAR insights gained from studying 5HLS are invaluable for the rational design of new, more effective FASN inhibitors. acs.org By understanding the structural features that confer high potency, medicinal chemists can develop novel compounds based on the 5HLS scaffold. acs.org

The study of 5HLS serves as a compelling example of how computational chemistry can illuminate the biological roles of drug metabolites, revealing them to be potent therapeutic agents in their own right. acs.orgacs.org

Table 2: Compound Names Mentioned in this Article

| Compound Name | Abbreviation |

|---|---|

| This compound | 5HLS |

| Lansoprazole | |

| Lansoprazole Sulfone | LSO |

| Lansoprazole Sulfide | LSD |

| 5-Hydroxy Lansoprazole |

Availability and Application of 5 Hydroxy Lansoprazole Sulfide As a Research Standard

Role as a Reference Standard in Pharmaceutical Analytical Method Development and Quality Control

5-Hydroxy Lansoprazole (B1674482) Sulfide (B99878) serves as a crucial reference standard in the pharmaceutical analysis of Lansoprazole. synzeal.com As a known impurity and metabolite, its presence and quantity in the final drug product must be carefully monitored to ensure the safety and efficacy of the medication. tsijournals.com Regulatory bodies like the United States Pharmacopeia (USP) set stringent limits on the levels of impurities in active pharmaceutical ingredients (APIs) and finished drug products. pharmacopeia.cn

The primary function of a 5-Hydroxy Lansoprazole Sulfide reference standard is to provide a benchmark for the identification and quantification of this specific impurity during routine quality control testing of Lansoprazole. synzeal.comsynzeal.com It is utilized in the development and validation of various analytical techniques, most notably High-Performance Liquid Chromatography (HPLC) and Ultra-High-Pressure Liquid Chromatography (UHPLC) methods. synzeal.comcymitquimica.com These methods are designed to separate Lansoprazole from its related substances, including this compound, allowing for their accurate measurement. cymitquimica.com

The availability of this reference standard is particularly vital for pharmaceutical companies filing Abbreviated New Drug Applications (ANDAs), as it enables them to demonstrate the bioequivalence and purity of their generic Lansoprazole products. synzeal.com By using a well-characterized reference standard, analysts can ensure their methods are specific, accurate, and precise, meeting the rigorous demands of regulatory guidelines such as those from the International Council for Harmonisation (ICH). synzeal.comscbt.com

Acquisition and Purity Considerations for Research Use

This compound for research and reference purposes is available from various specialized chemical suppliers. scbt.com It is typically synthesized as a custom product and is intended for laboratory and research use only. synzeal.comscbt.com When acquiring this standard, it is imperative to consider its purity and the extent of its characterization.

Reputable suppliers provide the standard with a comprehensive Certificate of Analysis (CoA). synzeal.com This document is crucial as it details the identity, purity, and other critical properties of the compound. A typical CoA for a reference standard like this compound would include:

Chemical Identity: Confirmed through techniques like Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR). glppharmastandards.com

Purity: Determined by a high-resolution chromatographic method, such as HPLC, and often expressed as a percentage (e.g., >98%).

Potency: May be determined by techniques like Thermogravimetric Analysis (TGA). glppharmastandards.com

While specific pharmacopeial monographs for this compound are not detailed in the primary search results, the standards for Lansoprazole in the USP and European Pharmacopoeia (EP) mandate strict control over all impurities. pharmacopeia.cnlgcstandards.comsigmaaldrich.com Therefore, the reference standard itself must be of a very high purity to be suitable for these applications. Traceability to pharmacopeial standards (USP or EP) can sometimes be provided by the supplier, which adds another level of assurance of its quality. synzeal.com The compound is generally supplied as a solid, with storage conditions typically recommended at 2-8°C. glppharmastandards.comlgcstandards.com

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| Chemical Name | 2-[[[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]thio]-1H-benzimidazol-6-ol | scbt.com |

| Alternate Names | AG 1907 | scbt.com |

| CAS Number | 131926-96-0 | scbt.com |

| Molecular Formula | C₁₆H₁₄F₃N₃O₂S | scbt.com |

| Molecular Weight | 369.36 g/mol | scbt.com |

| Appearance | Solid | cymitquimica.com |

Applications in Method Validation and Quality Control

The use of a this compound reference standard is integral to the validation of analytical methods to ensure they are fit for their intended purpose. Method validation is a requirement of Good Manufacturing Practices (GMP) and is essential for regulatory submissions. The standard is used to assess several key performance characteristics of an analytical method:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components, including other impurities and the API itself. The reference standard is used to confirm the retention time and resolution of the this compound peak from other related substances in a chromatogram. cymitquimica.com

Linearity: The reference standard is used to prepare a series of solutions of known concentrations to demonstrate a linear relationship between the concentration and the analytical response over a specified range.

Accuracy: Accuracy is determined by spiking a placebo or the drug product with a known amount of the this compound reference standard and measuring the recovery.

Precision: The precision of the method is assessed by repeatedly analyzing a homogenous sample spiked with the reference standard to determine the degree of scatter between the results.

Limit of Quantification (LOQ) and Limit of Detection (LOD): The reference standard is used to determine the lowest concentration of this compound that can be reliably quantified and detected, respectively.

A study by Miura et al. (2004) on the simultaneous determination of Lansoprazole enantiomers and its metabolites in human plasma using HPLC provides specific examples of such validation parameters. Although this study focuses on a bioanalytical method, the principles and the data are relevant to quality control applications.

Table 2: Example of HPLC Method Validation Parameters for the Determination of 5-Hydroxy Lansoprazole in a Biological Matrix

| Validation Parameter | Result | Source(s) |

| Limit of Quantification (LOQ) | 10 ng/mL | sigmaaldrich.com |

| Linearity Range | 10 - 1000 ng/mL (r² > 0.999) | sigmaaldrich.com |

| Accuracy | Within 8.4% | sigmaaldrich.com |

| Inter-day and Intra-day Precision (CV%) | < 8.0% | sigmaaldrich.com |

| Extraction Recovery | > 94.1% | sigmaaldrich.com |

In a quality control setting, a validated method is used to test batches of Lansoprazole API and finished products. A solution of the this compound reference standard at a known concentration is typically included in each analytical run to ensure the system is performing correctly and to accurately quantify the level of this impurity in the test samples. This ensures that each batch of the drug product meets the stringent purity specifications set by regulatory authorities before it is released to the market. tsijournals.compharmacopeia.cn

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying 5-Hydroxy Lansoprazole Sulfide in biological matrices?

- Methodology : High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) is the gold standard. Use a Diamonsil C18 column (5 μm, 150 × 2.1 mm) with acetonitrile-0.1% formic acid and 2 mmol·L⁻¹ ammonium acetate (43:57 v/v) as the mobile phase. Electrospray ionization (ESI) in multiple reaction monitoring (MRM) mode is optimal, with transitions m/z 384.1→179.9 for 5-Hydroxy Lansoprazole. Validate with inter- and intra-assay CVs <10% and recovery rates >90% .

Q. How can the synthesis of this compound be optimized to minimize sulfone by-products?

- Methodology : Control pH during oxidation of the sulfide precursor to suppress sulfone formation. Use aqueous alkaline extraction (pH 8–10) to isolate the target compound. Monitor reaction intermediates via LC-MS to identify critical pH thresholds for by-product suppression .

Q. What physicochemical properties are critical for characterizing this compound?

- Methodology : Prioritize X-ray crystallography to resolve hydrogen-bonding patterns (e.g., hydrate structures) and assess stability. Use differential scanning calorimetry (DSC) to determine melting points and thermogravimetric analysis (TGA) for hydrate stability under varying humidity .

Advanced Research Questions

Q. How do co-administered substances (e.g., polyphenols, caffeine) influence the pharmacokinetics of this compound?

- Methodology : Conduct crossover pharmacokinetic studies in rodent models. Administer this compound with/without test compounds (e.g., tea polyphenols). Analyze plasma concentrations via validated HPLC-MS/MS. Use ANOVA and Duncan’s test (p < 0.05) to compare AUC, Cmax, and t½. Note: No significant interactions reported with caffeine or daidzein in rat models .

Q. What experimental designs are effective for resolving contradictions in metabolite stability data?

- Methodology : Perform forced degradation studies under acidic, basic, oxidative, and photolytic conditions. Use LC-MS to identify degradation products (e.g., sulfone or N-oxide derivatives). Validate stability by comparing recovery rates (e.g., 91–93% for this compound in rat plasma) and storage stability at –80°C .

Q. How can researchers differentiate this compound from its isomers or degradation products?

- Methodology : Employ high-resolution mass spectrometry (HRMS) for precise m/z differentiation. Pair with nuclear magnetic resonance (NMR) to confirm structural assignments. For example, distinguish 4-Hydroxy and 5-Hydroxy isomers via chemical shift patterns in aromatic regions .

Q. What strategies mitigate variability in pharmacokinetic parameters across species?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.